

# Unraveling the Pharmacokinetic Profile of Remogliflozin's Active Metabolites: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Remogliflozin

Cat. No.: B1679270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of the active metabolites of **remogliflozin**, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This document summarizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key metabolic and experimental processes to support further research and development in this area.

## Introduction

**Remogliflozin** etabonate is a prodrug that, upon oral administration, is rapidly and extensively converted to its active form, **remogliflozin**. **Remogliflozin** itself is further metabolized to two active metabolites: GSK279782 and GSK333081. While both are active, the exposure to GSK333081 has been found to be clinically insignificant.[1] Consequently, GSK279782 is considered the major active metabolite, contributing to the overall pharmacological effect of the drug.[1] Understanding the pharmacokinetic properties of both **remogliflozin** and GSK279782 is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring the safety and efficacy of this therapeutic agent in the management of type 2 diabetes mellitus.

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for **remogliflozin** etabonate (prodrug), **remogliflozin** (active drug), and its major active metabolite, GSK279782, compiled from various clinical trials involving healthy volunteers and patients with type 2 diabetes mellitus.

**Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Indian Volunteers (Fasted State)[1]**

Analyte	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng.hr/mL)	t½ (hr)
Remogliflozin Etabonate	100 mg	-	0.5 - 1.5	-	0.4 - 0.7
Remogliflozin	100 mg	-	0.5 - 1.5	-	1.5 - 1.9
GSK279782	100 mg	-	0.5 - 1.5	-	2.3 - 3.8
Remogliflozin Etabonate	250 mg	-	0.5 - 1.5	-	0.4 - 0.7
Remogliflozin	250 mg	-	0.5 - 1.5	-	1.5 - 1.9
GSK279782	250 mg	-	0.5 - 1.5	-	2.3 - 3.8

Note: Specific Cmax and AUC values were not provided in the source for this specific summary table, but ranges for Tmax and half-life were given.

**Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Dose-Escalation Study)[2]**

Analyte	Dose	Cmax (ng/mL)	Tmax (hr)	AUC(0-∞) (ng.hr/mL)	t½ (hr)
Remogliflozin	50 mg	280 ± 86	0.98 (0.75-1.50)	818 ± 174	1.94 ± 0.35
GSK279782	50 mg	61 ± 14	1.00 (1.00-2.00)	330 ± 68	2.11 ± 0.44
Remogliflozin	500 mg	3020 ± 1110	1.00 (0.75-1.52)	8840 ± 2320	2.13 ± 0.42
GSK279782	500 mg	550 ± 149	1.25 (1.00-2.00)	3580 ± 880	2.45 ± 0.41

Values are presented as mean ± SD, except for Tmax which is median (range).

**Table 3: Steady-State Pharmacokinetic Parameters in Subjects with Type 2 Diabetes (Co-administered with Metformin)[3]**

Analyte	Dose (Remogliflozin Etabonate)	Cmax (ng/mL)	Tmax (hr)	AUC(0-12) (ng.hr/mL)	t½ (hr)
Remogliflozin	500 mg BID	2390 ± 620	1.0 (0.5-2.0)	7110 ± 1730	1.9 ± 0.3
GSK279782	500 mg BID	471 ± 117	1.5 (0.5-4.0)	2710 ± 620	2.8 ± 0.4

Values are presented as mean ± SD, except for Tmax which is median (range).

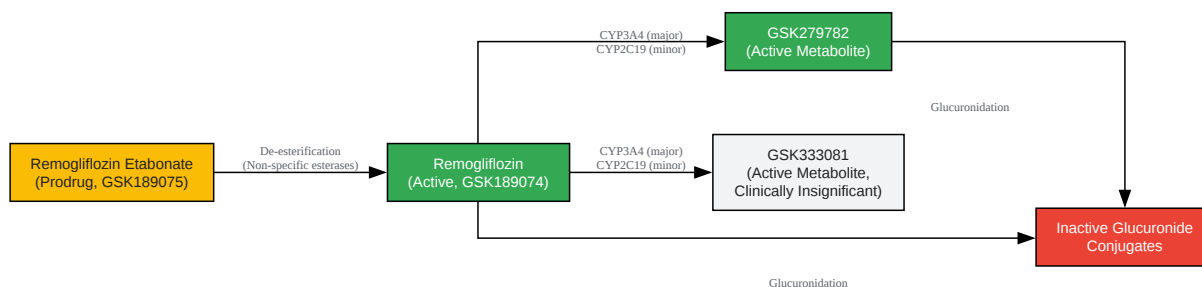
**Table 4: Effect of Food on Single-Dose Pharmacokinetics in Healthy Indian Volunteers[1]**

Analyte	Dose	Parameter	Fed State	Fasted State	Fed/Fasted Ratio
Remogliflozin	100 mg	Cmax (ng/mL)	-	-	0.77 - 1.44
AUC (ng.hr/mL)	-	-	1.22 - 1.35		
GSK279782	100 mg	Cmax (ng/mL)	-	-	0.77 - 1.44
AUC (ng.hr/mL)	-	-	1.22 - 1.35		
Remogliflozin	250 mg	Cmax (ng/mL)	-	-	0.81 - 1.12
AUC (ng.hr/mL)	-	-	1.22 - 1.35		
GSK279782	250 mg	Cmax (ng/mL)	-	-	0.81 - 1.12
AUC (ng.hr/mL)	-	-	1.22 - 1.35		

Note: A slight delay in Tmax from 0.5-1.5 hours in the fasted state to 1.5-3.0 hours in the fed state was observed.[1]

## Metabolic Pathways of Remogliflozin Etabonate

**Remogliflozin** etabonate undergoes a series of metabolic transformations to yield its active forms and subsequent inactive metabolites. The metabolic cascade is initiated by the de-esterification of the prodrug, followed by cytochrome P450-mediated oxidation and subsequent glucuronidation.



[Click to download full resolution via product page](#)

### Metabolic Pathway of **Remogliflozin** Etabonate

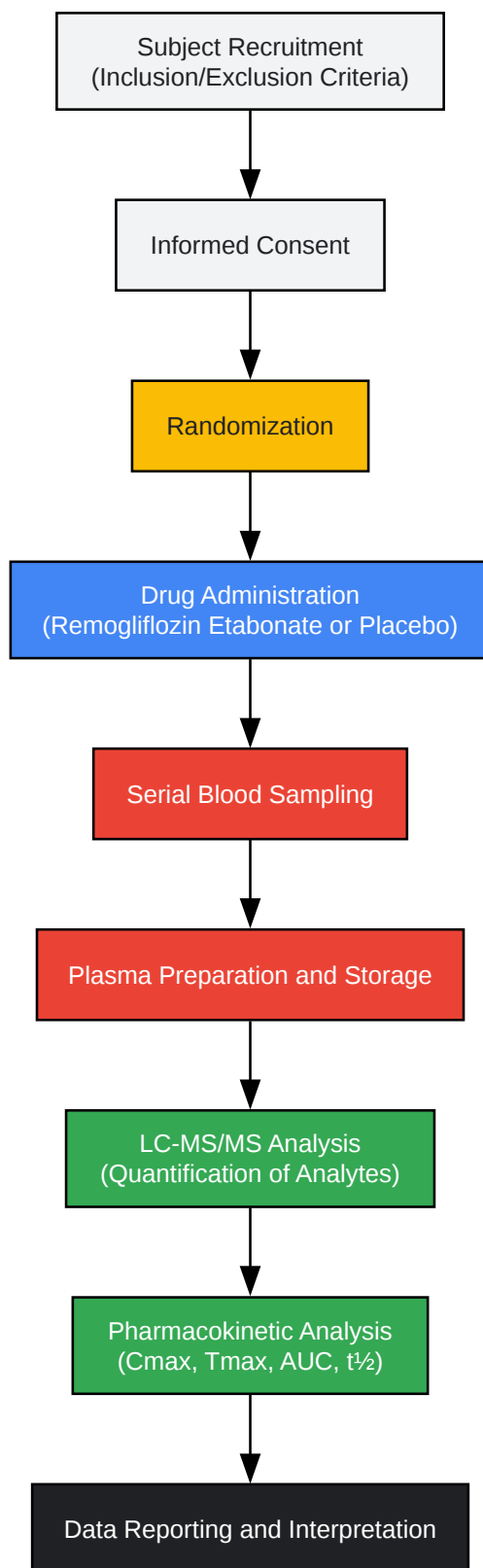
## Experimental Protocols

Detailed experimental protocols from the cited clinical trials are often not fully available in published literature. However, based on the descriptions provided in the referenced articles, a generalized experimental workflow for a pharmacokinetic study of **remogliflozin** can be constructed.

## Generalized Protocol for a Single-Dose Pharmacokinetic Study:

- **Subject Recruitment:** Healthy volunteers or patients with type 2 diabetes mellitus are recruited based on specific inclusion and exclusion criteria. Informed consent is obtained from all participants.
- **Study Design:** A randomized, open-label or double-blind, crossover or parallel-group design is typically employed.
- **Dosing:** A single oral dose of **remogliflozin** etabonate (e.g., 100 mg or 250 mg) or placebo is administered to subjects, often after an overnight fast. For studies investigating food effects, the drug is administered with a standardized high-fat meal.

- **Blood Sampling:** Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[2]
- **Plasma Preparation:** Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
- **Bioanalytical Method:** Plasma concentrations of **remogliflozin** etabonate, **remogliflozin**, and GSK279782 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including C<sub>max</sub>, T<sub>max</sub>, AUC, and elimination half-life (t<sub>1/2</sub>).



[Click to download full resolution via product page](#)

### Generalized Pharmacokinetic Study Workflow

## Conclusion

The pharmacokinetic profile of **remogliflozin** is characterized by its rapid conversion from the prodrug, **remogliflozin** etabonate, to the active entity, **remogliflozin**, and its major active metabolite, GSK279782. Both active moieties exhibit relatively short half-lives, supporting a twice-daily dosing regimen. The metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C19, followed by glucuronidation. Pharmacokinetic parameters are dose-proportional, and the effect of food on overall exposure is not clinically significant, although it may delay the time to maximum concentration. This comprehensive guide provides a valuable resource for researchers and drug development professionals, consolidating key pharmacokinetic data and outlining typical experimental approaches for the continued investigation of **remogliflozin** and its active metabolites.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Remogliflozin Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of remogliflozin etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Pharmacokinetic Profile of Remogliflozin's Active Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679270#pharmacokinetics-of-remogliflozin-active-metabolites]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)